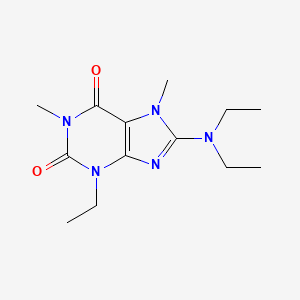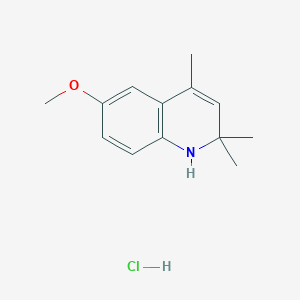
3,8-Dihydroxyoctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydroxyoctanoic acid is a polyhydroxy aliphatic acid with the molecular formula C8H16O4. This compound is characterized by the presence of hydroxyl groups at the 3rd and 8th positions of the octanoic acid chain. It is a valuable intermediate in the synthesis of various chemical compounds, including synthetic resins and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Dihydroxyoctanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of s-carbo-R-oxyvaleraldehyde with acetaldehyde, followed by reduction to form the corresponding ester. This ester is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of fermentation processes or chemical synthesis. The fermentation process typically employs specific strains of bacteria that can produce the compound from renewable resources such as glucose or glycerol .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds, esters.
Scientific Research Applications
3,8-Dihydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3,8-dihydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzymatic activities and influence metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4,8-Dihydroxyoctanoic acid: Similar structure but with hydroxyl groups at different positions.
6,8-Dihydroxyoctanoic acid: Another isomer with hydroxyl groups at the 6th and 8th positions.
Uniqueness: 3,8-Dihydroxyoctanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
CAS No. |
692-15-9 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,8-dihydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-7(10)6-8(11)12/h7,9-10H,1-6H2,(H,11,12) |
InChI Key |
CXNXZUZCPHKUPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CC(=O)O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)



![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)


![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)


